tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate
Overview
Description
tert-Butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate: is a chemical compound with the molecular formula C10H20N2O2. It is commonly used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate typically involves the reaction of tert-butyl chloroformate with 1-(2-aminoethyl)cyclopropane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 1-2 hours.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also reduces the risk of human error and enhances the safety of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: aqueous or organic solvent, room temperature.
Reduction: Lithium aluminum hydride; conditions: anhydrous solvent, low temperature.
Substitution: Electrophiles such as alkyl halides; conditions: organic solvent, room temperature.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amines.
Scientific Research Applications
Chemistry: tert-Butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate is used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of functional groups during the synthesis of complex molecules.
Biology: In biological research, the compound is used to study enzyme kinetics and protein-ligand interactions. It serves as a model compound for understanding the behavior of carbamate-based inhibitors.
Medicine: The compound has potential applications in drug development, particularly as an intermediate in the synthesis of pharmaceuticals. It is used in the design of prodrugs and enzyme inhibitors.
Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials. It is also employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues, leading to the inhibition of enzyme activity. The cyclopropyl group in the compound provides steric hindrance, enhancing its selectivity and potency.
Comparison with Similar Compounds
- tert-Butyl N-(2-aminoethyl)carbamate
- tert-Butyl N-(1-aminoethyl)cyclopropylcarbamate
- tert-Butyl N-(2-hydroxyethyl)carbamate
Comparison: tert-Butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate is unique due to the presence of the cyclopropyl group, which imparts rigidity and enhances its reactivity. Compared to similar compounds, it offers better stability and selectivity in chemical reactions. The cyclopropyl group also contributes to its effectiveness as a protecting group in organic synthesis.
Properties
IUPAC Name |
tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-10(4-5-10)6-7-11/h4-7,11H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTZBLNXMXSNFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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